EC 403-660-1

Description

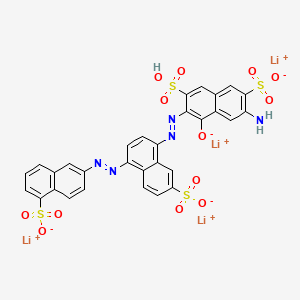

EC 403-660-1 corresponds to the compound Tetralithium 6-amino-4-hydroxy-3-[7-sulfonato-4-(5-sulfonato-2-naphthylazo)-1-naphthylazo]naphthalene-2,7-disulfonate (CAS No. 107246-80-0). This azo dye derivative is characterized by a complex aromatic structure with multiple sulfonate (-SO₃⁻) groups and azo (-N=N-) linkages. The tetralithium counterions enhance its solubility in aqueous environments, making it suitable for industrial applications such as textiles, paper, or food coloring .

Key properties include:

- Molecular complexity: Four lithium ions balance the four sulfonate groups.

- Structural features: The presence of naphthylazo and sulfonato groups contributes to its stability and chromophoric properties.

Properties

CAS No. |

107246-80-0 |

|---|---|

Molecular Formula |

C30H17Li4N5O13S4 |

Molecular Weight |

811.488 |

IUPAC Name |

tetralithium;3-amino-5-oxido-7-sulfo-6-[[7-sulfonato-4-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C30H21N5O13S4.4Li/c31-23-14-21-16(11-27(23)51(43,44)45)12-28(52(46,47)48)29(30(21)36)35-34-25-9-8-24(20-7-5-18(13-22(20)25)49(37,38)39)33-32-17-4-6-19-15(10-17)2-1-3-26(19)50(40,41)42;;;;/h1-14,36H,31H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |

InChI Key |

LISSEWRUYXNFOA-UHFFFAOYSA-J |

SMILES |

[Li+].[Li+].[Li+].[Li+].C1=CC2=C(C=CC(=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C(C6=CC(=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)[O-])N)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetralithium 6-amino-4-hydroxy-3-[7-sulfonato-4-(5-sulfonato-2-naphthylazo)-1-naphthylazo]naphthalene-2,7-disulfonate typically involves multiple steps, including diazotization and azo coupling reactions. The starting materials are often naphthalene derivatives, which undergo sulfonation, diazotization, and subsequent coupling to form the final product. The reaction conditions usually involve acidic or basic environments, depending on the specific step of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and diazotization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tetralithium 6-amino-4-hydroxy-3-[7-sulfonato-4-(5-sulfonato-2-naphthylazo)-1-naphthylazo]naphthalene-2,7-disulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.

Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinonoid derivatives, while reduction typically produces aromatic amines .

Scientific Research Applications

Tetralithium 6-amino-4-hydroxy-3-[7-sulfonato-4-(5-sulfonato-2-naphthylazo)-1-naphthylazo]naphthalene-2,7-disulfonate has several scientific research applications:

Chemistry: It is used as a dye intermediate and in the synthesis of complex organic molecules.

Biology: The compound can be used in staining techniques for biological specimens.

Industry: Utilized in the production of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism by which tetralithium 6-amino-4-hydroxy-3-[7-sulfonato-4-(5-sulfonato-2-naphthylazo)-1-naphthylazo]naphthalene-2,7-disulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azo linkages and sulfonate groups play crucial roles in these interactions, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize EC 403-660-1, three structurally or functionally related compounds are analyzed:

EC 231-711-6 (Tetralithium 7-amino-1-hydroxy-2-(7-sulfonato-4-(4-sulfonatophenylazo)-1-naphthylazo)naphthalene-3,6-disulfonate)

- CAS No.: 7696-12-0

- Structural similarities : Shares the tetralithium-sulfonato-azo backbone but differs in substituent arrangement (phenylazo vs. naphthylazo groups).

- Hazard profile: Classified as Carcinogen (CA), indicating a divergent toxicity pathway compared to this compound .

- Solubility : Likely comparable due to sulfonate groups, but phenylazo substituents may reduce biodegradability.

EC 405-150-4 (Tetramethrin)

- CAS No.: 106028-58-4

- Hazard profile : Labeled Ss (skin sensitizer) and A (acute toxicity), reflecting distinct mechanisms of action .

- Environmental impact : Less persistent in aquatic systems compared to this compound due to ester hydrolysis pathways.

EC 204-650-8 (C,C’-azodi(formamide))

- CAS No.: 123-77-3

- Structural similarity : Contains azo linkages but lacks sulfonate groups.

- Hazard profile : Respiratory Sensitizer 1 (H334) , highlighting the role of functional groups in toxicity .

- Applications : Primarily a blowing agent in plastics, contrasting with this compound’s dye applications.

Data Tables

Table 1: Structural and Hazard Comparison

| EC Number | CAS No. | Key Functional Groups | Hazard Classification | Primary Use |

|---|---|---|---|---|

| 403-660-1 | 107246-80-0 | Naphthylazo, Sulfonato | Aquatic Chronic 2 (H411) | Industrial dye |

| 231-711-6 | 7696-12-0 | Phenylazo, Sulfonato | Carcinogen (CA) | Textile dye |

| 405-150-4 | 106028-58-4 | Pyrethroid ester | Skin sensitizer (Ss) | Insecticide |

| 204-650-8 | 123-77-3 | Azo, Formamide | Respiratory Sensitizer (H334) | Plastics manufacturing |

Table 2: Environmental and Physicochemical Properties

| Property | This compound | EC 231-711-6 | EC 405-150-4 |

|---|---|---|---|

| Water solubility | High (sulfonate) | High | Low (hydrophobic) |

| Log P (octanol-water) | Estimated < 0 | Estimated < 0 | 4.2 (lipophilic) |

| Biodegradability | Low (azo stability) | Low | Moderate |

| Bioaccumulation factor | High | High | Low |

Note: Data inferred from structural analogs in .

Key Research Findings

Structural Determinants of Toxicity: this compound’s sulfonate groups increase water solubility, enhancing its mobility in aquatic systems and contributing to its Aquatic Chronic 2 classification. In contrast, EC 231-711-6’s carcinogenicity arises from phenylazo metabolites interacting with DNA . Azo group reduction: Microbial degradation of this compound generates aromatic amines, which are more toxic than the parent compound. This is less pronounced in EC 204-650-8 due to its formamide structure .

Industrial vs. Regulatory Trade-offs :

- This compound’s stability as a dye conflicts with environmental regulations, whereas EC 405-150-4 (tetramethrin) balances efficacy with moderate environmental persistence .

Analytical Challenges: Quantifying this compound in environmental samples requires advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), as noted in methodologies from .

Q & A

Q. How do I address ethical challenges in cross-disciplinary this compound research (e.g., nanotoxicology)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.